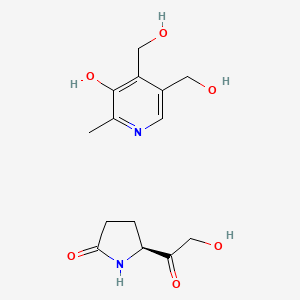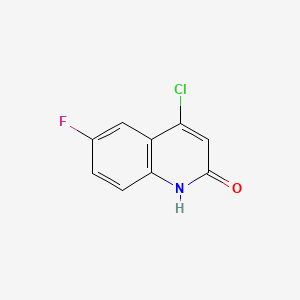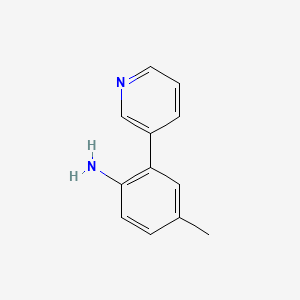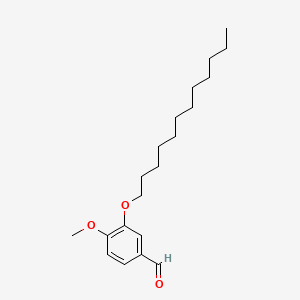
1-(2,2-Difluorovinyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluorovinyl)naphthalene is an organic compound with the molecular formula C12H8F2. It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by a 2,2-difluorovinyl group.
Métodos De Preparación
The synthesis of 1-(2,2-Difluorovinyl)naphthalene can be achieved through several routes. One common method involves the reaction of naphthalene with a difluorovinylating agent under specific conditions. For example, a nickel-catalyzed cross-coupling reaction between naphthalene and a difluorovinyl halide can be employed. The reaction typically requires a nickel catalyst, such as NiCl2(PCy3)2, and a base like K3PO4, and is carried out under an inert atmosphere .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(2,2-Difluorovinyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives with functional groups such as carbonyl or carboxyl groups.
Substitution: The difluorovinyl group can participate in substitution reactions, such as nucleophilic substitution, where the fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., Red-Al®), and nucleophiles (e.g., organolithium compounds). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluorovinyl)naphthalene in chemical reactions involves the activation of the difluorovinyl group. The presence of fluorine atoms makes the vinyl group more reactive towards nucleophiles and electrophiles. In biological systems, the compound’s effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, where the fluorine atoms can influence binding affinity and selectivity .
Comparación Con Compuestos Similares
1-(2,2-Difluorovinyl)naphthalene can be compared with other fluorinated naphthalene derivatives, such as:
2-(2,2-Difluorovinyl)naphthalene: Similar in structure but with the difluorovinyl group attached at a different position on the naphthalene ring.
1-(2,2-Difluorovinyl)benzene: A simpler aromatic compound with a difluorovinyl group attached to a benzene ring.
1-(2,2-Difluorovinyl)-4-methoxybenzene: A benzene derivative with both a difluorovinyl group and a methoxy group, providing additional functionalization.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which can lead to different reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C12H8F2 |
|---|---|
Peso molecular |
190.19 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethenyl)naphthalene |
InChI |
InChI=1S/C12H8F2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-8H |
Clave InChI |
AKLOXTFUKXSWSK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C=C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-fluorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14121611.png)
![6-tert-butyl-3-chloro-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B14121623.png)



![3-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14121654.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14121662.png)

![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B14121668.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetranitro-](/img/structure/B14121673.png)



